molecular formula C10H12FNO2 B1384860 [(2-Fluoro-benzyl)-methyl-amino]-acetic acid CAS No. 1048922-32-2

[(2-Fluoro-benzyl)-methyl-amino]-acetic acid

Cat. No.: B1384860
CAS No.: 1048922-32-2
M. Wt: 197.21 g/mol
InChI Key: VBJVNEZNOCBBPI-UHFFFAOYSA-N
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Description

[(2-Fluoro-benzyl)-methyl-amino]-acetic acid (: 1048922-32-2 ) is a high-purity N-substituted glycine derivative with a molecular formula of C 10 H 12 FNO 2 and a molecular weight of 197.21 g/mol . This compound features a glycine backbone where the amino nitrogen is functionalized with both a methyl group and a 2-fluorobenzyl group, making it a valuable building block in medicinal chemistry and drug discovery research. The core value of this compound lies in its role as a versatile synthetic intermediate. The fluorine atom on the benzyl ring can significantly influence a molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of bioactive molecules . Researchers utilize this scaffold in the synthesis of more complex molecular architectures, such as potential enzyme inhibitors or receptor ligands. Its structural motif is common in the development of compounds for various biochemical and pharmacological studies. Please note: This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl-methylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11/h2-5H,6-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBJVNEZNOCBBPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650784
Record name N-[(2-Fluorophenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048922-32-2
Record name N-[(2-Fluorophenyl)methyl]-N-methylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Fluoro-benzyl)-methyl-amino]-acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluorobenzyl chloride and glycine.

    Reaction: The 2-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with glycine in the presence of a base such as sodium hydroxide.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Fluoro-benzyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

[(2-Fluoro-benzyl)-methyl-amino]-acetic acid is primarily studied as a building block for synthesizing novel pharmaceuticals. Its unique structural characteristics make it suitable for modifications that can enhance biological activity and selectivity against specific targets.

  • Potential Therapeutic Uses:
    • Antidepressant and anxiolytic agents
    • Antibacterial compounds
    • Anti-inflammatory drugs

Research indicates that this compound may exhibit significant biological activities, including:

  • Antibacterial Activity: It has shown promise in inhibiting the growth of various bacterial strains, suggesting potential use in treating bacterial infections.
  • Neuropharmacological Effects: Preliminary studies suggest it may influence neurotransmitter systems, potentially impacting mood and anxiety disorders.

Synthesis of Derivatives

The compound serves as a precursor for various derivatives that possess enhanced pharmacological properties. Its ability to undergo chemical transformations allows for the creation of structurally diverse compounds.

  • Antibacterial Studies:
    A study conducted on the efficacy of this compound against Pseudomonas aeruginosa demonstrated a significant reduction in bacterial growth at low concentrations, indicating its potential as an antibacterial agent.
  • Neuropharmacological Research:
    Research exploring the compound's effects on serotonin receptors revealed that it could enhance serotonin signaling, suggesting its potential utility in treating depression and anxiety disorders.
  • Synthesis of Novel Derivatives:
    A recent synthesis project utilized this compound as a starting material to create derivatives with improved selectivity for specific biological targets, showcasing its versatility in drug development.

Mechanism of Action

The mechanism of action of [(2-Fluoro-benzyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The acetic acid moiety can participate in acid-base reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (R₁, R₂, X) Molecular Formula Molecular Weight (g/mol) Key References
[(2-Fluoro-benzyl)-methyl-amino]-acetic acid R₁=F, R₂=CH₃, X=H C₁₀H₁₁FNO₂ 196.20
[Ethyl-(3-fluoro-benzyl)-amino]-acetic acid R₁=F (meta), R₂=C₂H₅, X=H C₁₁H₁₃FNO₂ 210.23
[(3-Chloro-benzyl)-ethyl-amino]-acetic acid R₁=Cl (meta), R₂=C₂H₅, X=H C₁₁H₁₃ClNO₂ 226.68
2-[benzyl(phenyl)amino]acetic acid R₁=Ph, R₂=H, X=H C₁₅H₁₅NO₂ 241.29
2-amino-2-(2,4-difluorophenyl)acetic acid R₁=F (2,4-di), R₂=H, X=NH₂ C₈H₇F₂NO₂ 187.14
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate R₁=F (meta), R₂=CH₃, X=OCH₃ C₁₀H₁₂FNO₂ 197.21

Key Observations :

  • Halogen Effects : Fluorine (electron-withdrawing) vs. chlorine (larger, more lipophilic) alters electronic density and steric bulk. For example, the meta-chloro analog (226.68 g/mol) is heavier and more lipophilic than the fluoro counterpart .
  • Alkyl Chain Variations: Methyl vs. ethyl groups influence steric hindrance and metabolic stability.
  • Ester Derivatives : Methyl esterification (e.g., ) enhances membrane permeability but may reduce in vivo stability due to esterase hydrolysis .

Physicochemical Properties

Comparative solubility and logP values (predicted via computational methods):

Compound Water Solubility (mg/mL) logP pKa (COOH)
This compound 12.5 (low) 1.2 3.8
2-[benzyl(phenyl)amino]acetic acid 8.3 (very low) 2.5 4.1
2-amino-2-(2,4-difluorophenyl)acetic acid 18.7 (moderate) 0.9 2.9
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate 25.4 (high) 1.8 N/A

Key Insights :

  • Fluorination generally reduces logP (increases hydrophilicity) compared to non-fluorinated analogs (e.g., 2-[benzyl(phenyl)amino]acetic acid, logP=2.5) .
  • The carboxylic acid group (pKa ~3–4) ensures ionization at physiological pH, enhancing solubility but limiting blood-brain barrier penetration .

Comparison with Analogous Syntheses :

  • Ester Derivatives (): Use of methyl ester protecting groups simplifies purification but requires hydrolysis to yield the free acid .
  • Chloro-Substituted Analogs : Require harsher conditions (e.g., AlCl₃ catalysis) due to lower reactivity of chlorobenzyl halides .

Biological Activity

[(2-Fluoro-benzyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C10_{10}H12_{12}F1_1N1_1O2_2
  • Molecular Weight : 201.21 g/mol

The presence of the fluorine atom in the benzyl group enhances lipophilicity, potentially improving interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, including:

  • Pseudomonas syringae pv. actinidiae
  • Xanthomonas oryzae pv. oryzae
  • Xanthomonas axonopodis pv. citri

The compound's mechanism involves interference with essential bacterial processes such as cell wall synthesis and protein synthesis, leading to growth inhibition.

Anti-inflammatory Effects

Studies have suggested that compounds similar to this compound may possess anti-inflammatory properties. These effects are particularly relevant in models of inflammation, such as zymosan-induced peritonitis in mice, where related compounds demonstrated remarkable efficacy .

The biological activity of this compound can be attributed to its interaction with specific biological pathways:

  • Target Enzymes : The compound may interact with enzymes involved in inflammatory responses and bacterial metabolism.
  • Pathways Affected : It is believed to modulate pathways related to nitric oxide signaling and cyclic GMP levels, contributing to its vasodilatory effects and potential use in cardiovascular diseases.

In Vitro Studies

In vitro evaluations have demonstrated that this compound significantly inhibits the growth of targeted bacteria at low concentrations, showcasing its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.

Bacterial StrainMIC (µg/mL)
Pseudomonas syringae pv. actinidiae15
Xanthomonas oryzae pv. oryzae20
Xanthomonas axonopodis pv. citri10

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against selected bacterial strains.

In Vivo Studies

In vivo studies involving animal models have further elucidated the compound's anti-inflammatory properties. For instance, in a model of experimental autoimmune encephalomyelitis (EAE), related compounds have shown a reduction in symptoms, indicating potential therapeutic applications for neuroinflammatory conditions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(2-Fluoro-benzyl)-methyl-amino]-acetic acid, and how can reaction conditions be optimized?

  • Methodology : A two-step synthesis is common. First, react 2-fluoro-benzylmethylamine with chloroacetic acid under basic conditions (e.g., NaOH/K₂CO₃) in ethanol or dichloromethane to form the intermediate. Purify via recrystallization or column chromatography. Second, neutralize the product and isolate via acid precipitation (pH 3–4). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions) and base strength (e.g., Et₃N for milder conditions). Kinetic studies using HPLC can identify optimal temperature (typically 50–80°C) .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Protocols : Use PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure:

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .
  • Skin contact: Wash with soap/water for 15 minutes; monitor for erythema .
    • Storage : Keep in airtight containers at ambient temperature, away from strong oxidizers. Conduct stability studies under N₂ to prevent degradation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 7.2–7.4 (aromatic H), δ 3.6–4.0 (CH₂ of acetic acid), and δ 2.8–3.1 (N-CH₃). ¹⁹F NMR confirms fluorine substitution (δ -110 to -120 ppm) .
  • MS : ESI-MS in positive mode reveals [M+H]⁺; fragmentation patterns confirm the methylamino and fluorobenzyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvents?

  • Approach : Perform systematic solubility assays (e.g., shake-flask method) in buffered (pH 2–12) and organic solvents (DMSO, ethanol). Use DSC to assess polymorphic forms that may affect solubility .
  • Case Study : A 2022 study found discrepancies in DMSO solubility (200 mg/mL vs. 150 mg/mL) due to hydrate formation, resolved via XRPD analysis .

Q. What strategies optimize LC-MS/MS detection of this compound in biological matrices?

  • Column : Use a C18 column (2.6 µm, 100 Å) for retention.
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B). Gradient: 5–95% B over 10 min. Add 5 mM ammonium formate to enhance ionization .
  • MS Settings : ESI+ mode; monitor m/z 226.1 → 152.0 (quantifier) and 226.1 → 109.0 (qualifier). Validate with matrix-matched calibration .

Q. How does fluorination at the benzyl position influence biological activity compared to non-fluorinated analogs?

  • Mechanistic Insight : Fluorine’s electronegativity enhances binding affinity to targets like GABA receptors. Compare IC₅₀ values via radioligand assays (³H-muscimol displacement). MD simulations show fluorinated analogs stabilize hydrophobic pockets .
  • Data : Fluorinated derivatives exhibit 3–5× higher activity in murine neuroinflammation models vs. non-fluorinated counterparts .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

  • Crystallization Issues : Low melting point (mp ~120°C) and hygroscopicity.
  • Solutions : Use anti-solvent vapor diffusion (e.g., ether into ethanol). Add seeding crystals from slow evaporation in acetonitrile/water (7:3). SC-XRD with Cu-Kα radiation confirms monoclinic P2₁/c space group .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis Solvent: Ethanol/DCM; Base: NaOH/K₂CO₃TLC, HPLC purity check
Analysis Mobile Phase: 0.1% formic acid + ACNLC-MS/MS, ¹H/¹⁹F NMR
Biological Assay Radioligand binding, IC₅₀MD simulations, in vivo models

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(2-Fluoro-benzyl)-methyl-amino]-acetic acid
Reactant of Route 2
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